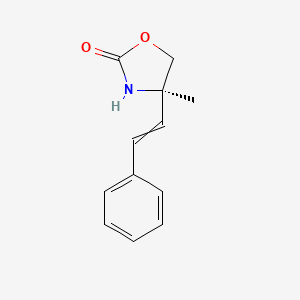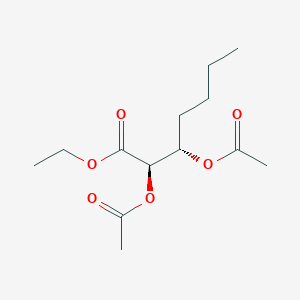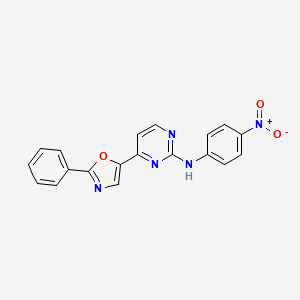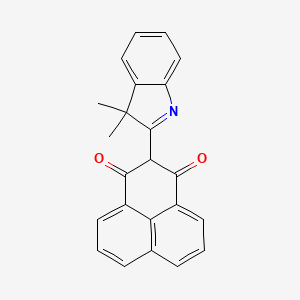propanedinitrile CAS No. 647839-81-4](/img/structure/B12603389.png)
[(4-Chloropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloropyridin-2-yl)methylpropanedinitrile is a chemical compound known for its unique structure and properties It is composed of a pyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position, which is further connected to a trifluoropropyl group and two nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloropyridin-2-yl)methylpropanedinitrile typically involves multiple steps. One common method starts with the preparation of 4-chloropyridine, which is then subjected to a series of reactions to introduce the methyl and trifluoropropyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloropyridin-2-yl)methylpropanedinitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
(4-Chloropyridin-2-yl)methylpropanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (4-Chloropyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (4-Chloropyridin-2-yl)methylpropanedinitrile include:
- 4-Chloropyridine
- 4-Chloropyridin-2-yl)methanol
- 4-Chloropyridine-3-boronic acid .
Uniqueness
The presence of both chlorine and trifluoropropyl groups, along with nitrile functionalities, makes it a versatile compound for various chemical transformations and research applications .
Propiedades
Número CAS |
647839-81-4 |
|---|---|
Fórmula molecular |
C12H9ClF3N3 |
Peso molecular |
287.67 g/mol |
Nombre IUPAC |
2-[(4-chloropyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9ClF3N3/c13-9-1-4-19-10(5-9)6-11(7-17,8-18)2-3-12(14,15)16/h1,4-5H,2-3,6H2 |
Clave InChI |
LOWPXCVOFYQDBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1Cl)CC(CCC(F)(F)F)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)
![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)





![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)


propanedinitrile](/img/structure/B12603381.png)
![Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate](/img/structure/B12603388.png)

